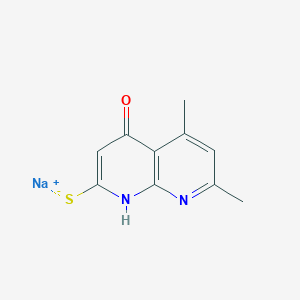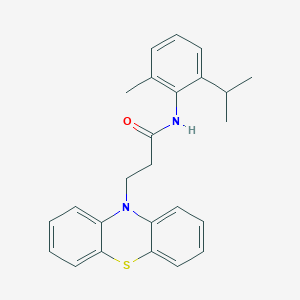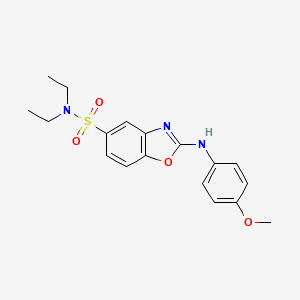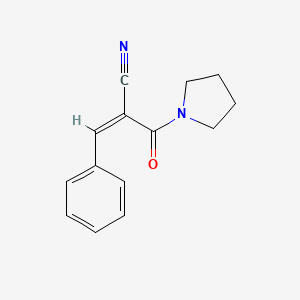
sodium;5,7-dimethyl-4-oxo-1H-1,8-naphthyridine-2-thiolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;5,7-dimethyl-4-oxo-1H-1,8-naphthyridine-2-thiolate, also known as DMOT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMOT is a member of the naphthyridine family and has a molecular formula of C12H9N2NaO2S.
Mécanisme D'action
The mechanism of action of sodium;5,7-dimethyl-4-oxo-1H-1,8-naphthyridine-2-thiolate is not fully understood, but it is believed to involve the inhibition of certain enzymes that are essential for cancer cell growth and proliferation. sodium;5,7-dimethyl-4-oxo-1H-1,8-naphthyridine-2-thiolate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
sodium;5,7-dimethyl-4-oxo-1H-1,8-naphthyridine-2-thiolate has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as topoisomerase II and cathepsin B, which are involved in cancer cell growth and proliferation. sodium;5,7-dimethyl-4-oxo-1H-1,8-naphthyridine-2-thiolate has also been shown to induce the production of reactive oxygen species, which can lead to cell death in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using sodium;5,7-dimethyl-4-oxo-1H-1,8-naphthyridine-2-thiolate in lab experiments is that it is a relatively simple and inexpensive compound to synthesize. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
Orientations Futures
There are several potential future directions for research on sodium;5,7-dimethyl-4-oxo-1H-1,8-naphthyridine-2-thiolate. One area of interest is its use in combination with other anticancer agents to enhance their efficacy. Another potential direction is the development of sodium;5,7-dimethyl-4-oxo-1H-1,8-naphthyridine-2-thiolate derivatives that may have improved anticancer activity or reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of sodium;5,7-dimethyl-4-oxo-1H-1,8-naphthyridine-2-thiolate and its potential therapeutic applications in other diseases.
Méthodes De Synthèse
The synthesis of sodium;5,7-dimethyl-4-oxo-1H-1,8-naphthyridine-2-thiolate involves the reaction of 2-amino-3,5-dimethylpyridine with carbon disulfide and sodium hydroxide. The resulting product is then treated with acetic anhydride to yield sodium;5,7-dimethyl-4-oxo-1H-1,8-naphthyridine-2-thiolate as a yellow crystalline powder.
Applications De Recherche Scientifique
Sodium;5,7-dimethyl-4-oxo-1H-1,8-naphthyridine-2-thiolate has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its use as an anticancer agent. Studies have shown that sodium;5,7-dimethyl-4-oxo-1H-1,8-naphthyridine-2-thiolate can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Propriétés
IUPAC Name |
sodium;5,7-dimethyl-4-oxo-1H-1,8-naphthyridine-2-thiolate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS.Na/c1-5-3-6(2)11-10-9(5)7(13)4-8(14)12-10;/h3-4H,1-2H3,(H2,11,12,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXQWHBXAUSJAW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)C=C(N2)[S-])C.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N2NaOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
sodium;5,7-dimethyl-4-oxo-1H-1,8-naphthyridine-2-thiolate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466671.png)
![[2-oxo-2-(2,4,6-trichloroanilino)ethyl] (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate](/img/structure/B7466685.png)

![(E)-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466699.png)



![(Z)-2-cyano-3-[4-[(4-fluorophenyl)methoxy]-3-iodo-5-methoxyphenyl]prop-2-enamide](/img/structure/B7466735.png)
![(Z)-2-cyano-3-[3-iodo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B7466745.png)
![(E)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7466756.png)
![(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-N-methyl-N-(1-methylpiperidin-4-yl)prop-2-enamide](/img/structure/B7466763.png)
![(Z)-3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7466772.png)
![(Z)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide](/img/structure/B7466780.png)
